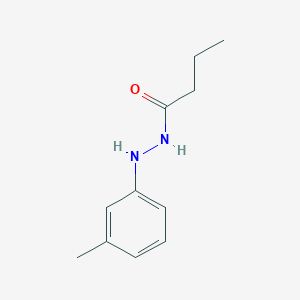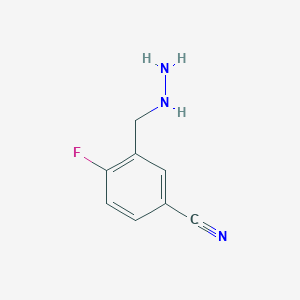
Bis(pyridin-1-ium-1-yl)iodanuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is commonly used in organic synthesis for the selective iodination of free phenolic groups in tyrosine residues during solid-phase synthesis . This compound is commercially available and has found applications in various fields of chemistry due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(pyridin-1-ium-1-yl)iodanuide can be prepared by reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel . The reaction conditions typically involve:
Reactants: Iodine, pyridine, and silver tetrafluoroborate.
Solvent: Silica gel.
Temperature: Room temperature.
Reaction Time: Several hours until the reaction is complete.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: To accommodate the increased volume of reactants.
Controlled Environment: To ensure consistent quality and yield.
Purification Steps: Including filtration and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(pyridin-1-ium-1-yl)iodanuide undergoes various types of chemical reactions, including:
Oxidation: It acts as a mild oxidizing agent.
Substitution: It is used for the selective iodination of phenolic groups.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Involve the use of this compound in the presence of a suitable solvent like acetonitrile.
Major Products:
Oxidation Products: Include iodinated phenolic compounds.
Substitution Products: Include selectively iodinated organic molecules.
Wissenschaftliche Forschungsanwendungen
Bis(pyridin-1-ium-1-yl)iodanuide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent for selective iodination and oxidation reactions.
Biology: Employed in the synthesis of iodinated biomolecules.
Medicine: Utilized in the development of iodinated pharmaceuticals.
Industry: Applied in the production of iodinated compounds for various industrial processes.
Wirkmechanismus
The mechanism of action of Bis(pyridin-1-ium-1-yl)iodanuide involves the transfer of iodine to the target molecule. The molecular targets include phenolic groups in organic molecules. The pathways involved in this process include:
Iodine Transfer: The iodine atom is transferred from this compound to the phenolic group.
Formation of Iodinated Product: The phenolic group is selectively iodinated, resulting in the formation of the desired product.
Vergleich Mit ähnlichen Verbindungen
Bis(pyridine)iodonium(I) tetrafluoroborate: Another iodinating reagent with similar properties.
N-Iodosuccinimide: A commonly used iodinating reagent in organic synthesis.
Iodine Monochloride: Used for iodination reactions but is more reactive compared to Bis(pyridin-1-ium-1-yl)iodanuide.
Uniqueness: this compound is unique due to its mild iodinating properties, making it suitable for selective iodination without causing significant side reactions. Its stability and ease of handling also contribute to its widespread use in various applications.
Eigenschaften
Molekularformel |
C10H10IN2+ |
|---|---|
Molekulargewicht |
285.10 g/mol |
IUPAC-Name |
1-pyridin-1-ium-1-yliodanuidylpyridin-1-ium |
InChI |
InChI=1S/C10H10IN2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H/q+1 |
InChI-Schlüssel |
BQYJZRLZAKJMMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)[I-][N+]2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]-N-(2-methylpropyl)benzamide](/img/structure/B12445350.png)
![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B12445357.png)
![7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12445358.png)
![4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12445362.png)

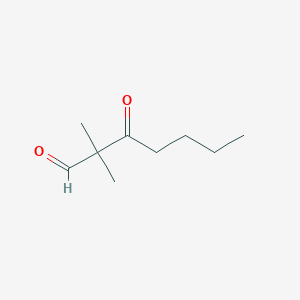
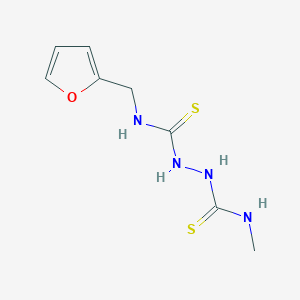
![N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12445388.png)
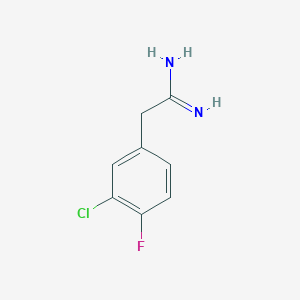
![(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium](/img/structure/B12445408.png)
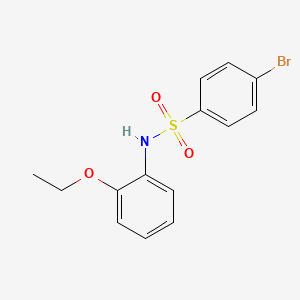
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12445411.png)
